
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing specific precursors and reagents to introduce various functional groups into the molecular framework. For instance, compounds with 1,3,4-thiadiazole moieties are typically synthesized through cyclization reactions involving thiosemicarbazides under specific conditions, indicating a possible route for the synthesis of the target compound (Adhami et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-thiadiazole units is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into their geometric and electronic configurations. These studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Marjani, 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules, which can be inferred from docking studies and in vitro assays. For example, derivatives of 1,3,4-thiadiazole exhibit significant biological activities, including inhibitory effects on enzymes and potential anticancer properties, highlighting the reactive nature of these compounds in biological systems (Pavlova et al., 2022).
Applications De Recherche Scientifique
Chemical Synthesis and Inhibitory Activities
A significant focus of scientific research on compounds similar to 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in their synthesis and evaluation for various inhibitory activities. For instance, compounds related to this chemical structure have been synthesized and tested for their inhibitory effects on protein tyrosine phosphatase 1B (PTP-1B), showing promising results as potential treatments for conditions like diabetes due to their hypoglycemic activity (Navarrete-Vázquez et al., 2012). Another study highlighted the desulfurization process of similar compounds, revealing insights into the formation of novel chemical structures, which is crucial for the development of new therapeutic agents (Argilagos et al., 1998).
Antimicrobial and Anticancer Potential
Research has also explored the antimicrobial and anticancer potential of related compounds. A series of 2-thiazolylamino-, 2-thiazolyloxy-, and 2-thiazolylthio-arylacetic acid derivatives were synthesized and evaluated, showing significant analgesic and anti-inflammatory effects, which could have implications for the treatment of various conditions (Maeda et al., 1983). Moreover, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium was investigated, shedding light on potential applications in medicinal chemistry and materials science (Adhami et al., 2012).
Novel Drug Discovery and QSAR Studies
The compound's structure has been a basis for quantitative structure-activity relationship (QSAR) studies, aiming to predict the biological activity of novel compounds based on their chemical structure. Such research contributes significantly to drug discovery, allowing for the design of more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).
Antiparasitic Activity
Notably, compounds with a similar structure have been evaluated for their antiparasitic activity, particularly against Neospora caninum, demonstrating the potential for treating parasitic infections. This line of research is crucial for developing new antiparasitic drugs, which are needed to combat resistance to existing treatments (Esposito et al., 2005).
Propriétés
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQPHZEGDTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

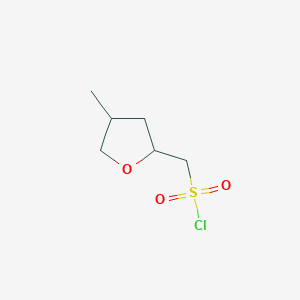
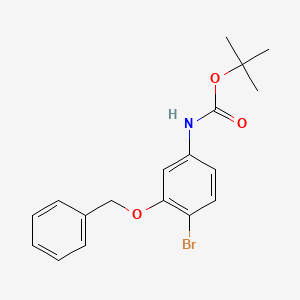
![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)
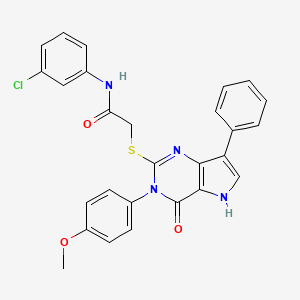
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
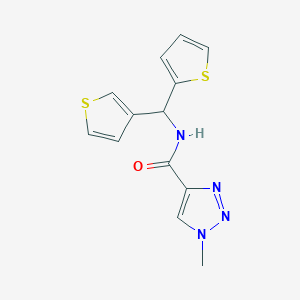

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

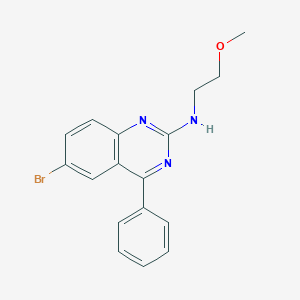
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)
